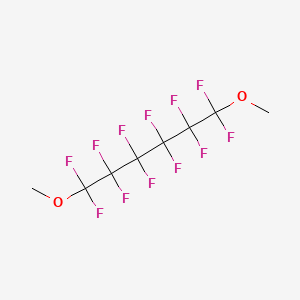
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-dimethoxyhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-dimethoxyhexane is a fluorinated organic compound with the molecular formula C8H6F12O2 It is characterized by the presence of twelve fluorine atoms and two methoxy groups attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-dimethoxyhexane typically involves the fluorination of a suitable precursor. One common method is the reaction of hexane derivatives with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-dimethoxyhexane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form partially fluorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of perfluorinated carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield partially fluorinated ethers, while oxidation reactions can produce perfluorinated carboxylic acids.
Aplicaciones Científicas De Investigación
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-dimethoxyhexane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential as a drug delivery vehicle due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and as a surfactant in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-dimethoxyhexane involves its interaction with molecular targets through its fluorinated and methoxy functional groups. These interactions can affect the compound’s solubility, reactivity, and ability to penetrate biological membranes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane: Lacks the methoxy groups, making it less versatile in certain applications.
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-diol: Contains hydroxyl groups instead of methoxy groups, leading to different chemical properties and reactivity.
Uniqueness
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-dimethoxyhexane is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical properties such as high thermal stability, low surface energy, and unique solubility characteristics. These properties make it valuable in specialized applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
132182-96-8 |
|---|---|
Fórmula molecular |
C8H6F12O2 |
Peso molecular |
362.11 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,6-dimethoxyhexane |
InChI |
InChI=1S/C8H6F12O2/c1-21-7(17,18)5(13,14)3(9,10)4(11,12)6(15,16)8(19,20)22-2/h1-2H3 |
Clave InChI |
XCHCENKTLKDVFD-UHFFFAOYSA-N |
SMILES canónico |
COC(C(C(C(C(C(OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14274625.png)
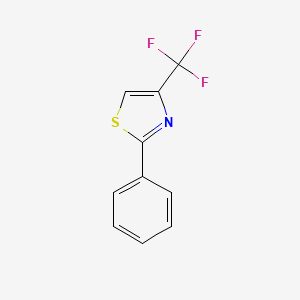
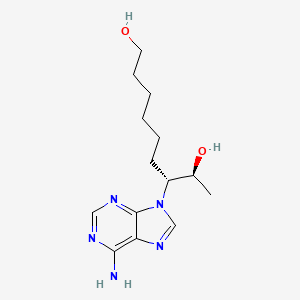
![2-[(2S,9S,12S)-12-methoxy-8,8,9-trimethyl-10,11,13-trioxatricyclo[7.2.2.01,6]tridecan-2-yl]ethanol](/img/structure/B14274647.png)
![4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14274654.png)
![8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide](/img/structure/B14274662.png)
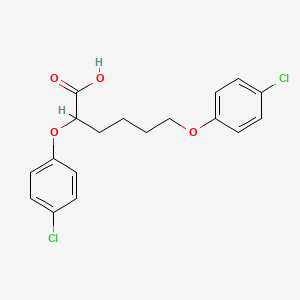
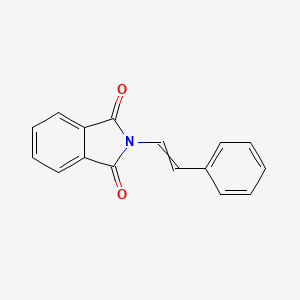
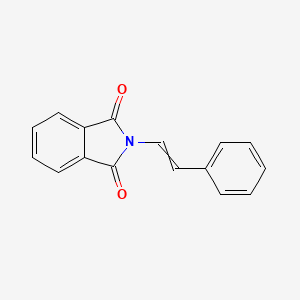
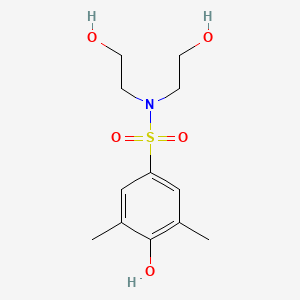
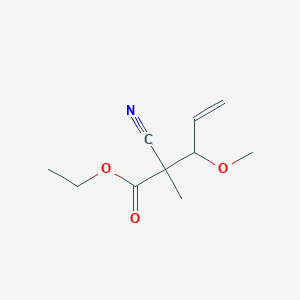
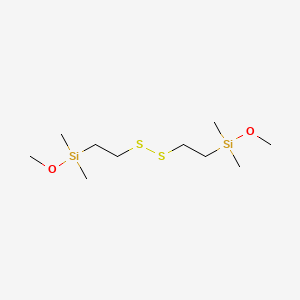
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
